(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid

Description

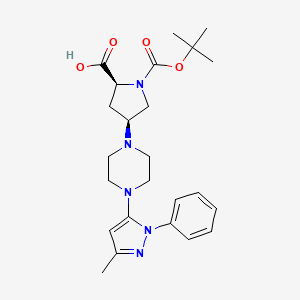

The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid features a stereochemically defined pyrrolidine backbone with two key functional groups:

- A tert-butoxycarbonyl (Boc) protecting group at the N1 position, enhancing solubility and stability during synthesis.

- A piperazinyl-pyrazole substituent at the C4 position, which introduces a heterocyclic moiety capable of hydrogen bonding and π-π interactions. The pyrazole ring is substituted with a methyl group at C3 and a phenyl group at N1, further modulating steric and electronic properties.

Properties

IUPAC Name |

(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O4/c1-17-14-21(29(25-17)18-8-6-5-7-9-18)27-12-10-26(11-13-27)19-15-20(22(30)31)28(16-19)23(32)33-24(2,3)4/h5-9,14,19-20H,10-13,15-16H2,1-4H3,(H,30,31)/t19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJPYBZGXSPVDF-PMACEKPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](N(C3)C(=O)OC(C)(C)C)C(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. Its structure incorporates a pyrrolidine ring and a pyrazole moiety, which are known to influence various biological pathways, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 455.56 g/mol. The compound's structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the importance of heterocyclic compounds in cancer therapy. The incorporation of pyrazole and piperazine rings in drug design has been linked to the inhibition of several cancer-related pathways. For instance, compounds similar to the one have shown activity against various cancer cell lines by targeting key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell proliferation and survival .

In vitro studies have demonstrated that derivatives of pyrazole exhibit significant cytotoxic effects against breast cancer cells by inhibiting the activity of phosphatidylinositol 3-kinase (PI3K), leading to reduced tumor growth in xenograft models . The specific interactions of this compound with these pathways warrant further investigation.

The proposed mechanism of action involves the binding affinity of the compound to various receptors involved in tumor proliferation. Molecular docking studies suggest that the pyrazole ring engages in π–π stacking interactions with aromatic residues in target proteins, enhancing its inhibitory potential . The presence of the piperazine ring is also significant as it may facilitate interactions with multiple biological targets.

Research Findings and Case Studies

A recent study focused on synthesizing similar compounds and evaluating their biological activities. The results indicated that compounds with similar structural features showed promising results in inhibiting tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| Compound A | 12.5 | PI3K | Inhibition |

| Compound B | 8.0 | Akt | Apoptosis |

| (2S,4S) | TBD | TBD | TBD |

Safety Profile

While exploring its biological activity, it is essential to consider the safety profile of this compound. Preliminary assessments indicate that it may act as an irritant; thus, proper handling and further toxicological evaluations are necessary before advancing to clinical applications .

Scientific Research Applications

Antidiabetic Agents

One of the primary applications of this compound is as an intermediate in the synthesis of Teneligliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes mellitus. The synthesis process involves using (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid as a key intermediate, showcasing its importance in developing effective antidiabetic therapies .

Neuropharmacology

Due to its piperazine moiety, this compound may exhibit neuropharmacological properties, making it a candidate for research into treatments for neurological disorders. The potential modulation of neurotransmitter systems could lead to new therapeutic avenues in conditions such as anxiety and depression.

Cancer Research

The structural components of this compound suggest possible applications in oncology. Research into derivatives of this compound could explore its efficacy against various cancer cell lines, leveraging the pyrazole and piperazine groups' biological activity.

Chemical Synthesis

The compound serves as an important building block in synthetic organic chemistry, particularly in the synthesis of complex molecules that require specific stereochemical configurations. Its ability to undergo various chemical transformations makes it valuable in developing new synthetic routes.

Optimization Processes

Recent studies have focused on optimizing the synthetic pathways involving this compound to enhance yield and purity while minimizing impurities during production processes . This optimization is crucial for scaling up production for pharmaceutical applications.

Study on Teneligliptin Synthesis

A comprehensive study detailed a novel industrial process for synthesizing Teneligliptin using this compound as an intermediate. The research highlighted the efficiency of the new method in reducing by-products and improving overall yield, showcasing the compound's significance in pharmaceutical manufacturing .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to generate the free amine for downstream reactions.

The Boc group is cleaved to expose the pyrrolidine nitrogen, enabling further functionalization (e.g., coupling with thiazolidine derivatives) .

Coupling Reactions Involving the Carboxylic Acid

The C2 carboxylic acid moiety undergoes amide bond formation with amines (e.g., thiazolidine derivatives) to generate teneligliptin precursors.

Example Reaction Sequence:

-

Activation of Carboxylic Acid

-

The acid is activated using reagents like HATU or EDCl in the presence of HOAt.

-

-

Coupling with Amines

-

Reacted with (2S,4S)-4-aminopyrrolidine derivatives under inert conditions.

-

This step is critical for constructing the thiazolidine-containing scaffold of teneligliptin .

Stability and Side Reactions

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound is compared to four analogs (Table 1) with modifications at the C4 position of the pyrrolidine ring:

Table 1: Structural and Physicochemical Comparison

*Calculated based on substituent addition to the pyrrolidine core.

Substituent-Driven Property Differences

Polarity and Solubility

- The piperazinyl-pyrazole substituent in the target compound introduces higher polarity compared to phenyl or phenoxy analogs due to the presence of multiple nitrogen atoms. This may enhance aqueous solubility but reduce membrane permeability.

- The chloro-phenoxy analogs () exhibit lower polarity due to hydrophobic chloro and alkyl groups, reflected in higher LogD values (e.g., LogD ~3.5 for ).

Acidity

- The carboxylic acid group (pKa ~3–4) is ionized at physiological pH, influencing bioavailability. The calculated pKa of 3.62 for suggests similar ionization behavior to the target compound .

Hazard Profiles

- Phenyl-substituted analogs () are classified as irritants (H315, H319) with low oral toxicity (H302), likely due to their simpler structures .

- Hazards for the target compound remain uncharacterized but may differ due to the piperazinyl-pyrazole group, which could introduce neurotoxicity or receptor off-target effects.

Stereochemical and Pharmacological Implications

- The (2S,4S) configuration in the target compound and its analogs ensures spatial alignment of functional groups, critical for binding to chiral targets. For example, the (2R,4S) analog may exhibit reduced activity due to stereochemical mismatch.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally related pyrrolidine-piperazine hybrids often involves multi-step protocols. For example, describes a multi-step process starting from 5-phenyl-1-pentanol, utilizing palladium diacetate and tert-butyl XPhos as catalysts under inert atmospheres (40–100°C) . Key steps include cyclocondensation and Boc-protection. Optimization may involve adjusting catalyst loading (e.g., 0.1–5 mol% Pd), solvent polarity (tert-butanol or acetonitrile), and reaction duration (5–72 hours) to minimize by-products like de-esterified intermediates .

Q. How can the purity and stereochemical integrity of the compound be validated post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns is critical for confirming stereochemistry. highlights the use of spectroscopic techniques (FTIR, NMR) to verify functional groups (e.g., tert-butoxycarbonyl at 1680–1700 cm⁻¹ in FTIR) and NOE experiments to confirm (2S,4S) stereochemistry . Purity >95% can be achieved via recrystallization (e.g., using ethyl acetate/hexane) or flash chromatography (silica gel, gradient elution with dichloromethane/methanol) .

Q. What safety precautions are essential during handling?

- Methodological Answer : Safety data sheets (SDS) for analogous compounds (e.g., ) indicate hazards such as skin irritation (H315), eye damage (H319), and respiratory toxicity (H335). Researchers should use PPE: nitrile gloves, face shields, and fume hoods for weighing. Engineering controls include neutralization of waste with 1M NaOH before disposal .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer : The Boc group is acid-labile. and show that treatment with 4M HCl in dioxane (25–50°C, 1–24 hours) cleaves the Boc group, generating a free amine. Stability studies using TLC or LC-MS can monitor degradation: Boc removal occurs at pH <3, while basic conditions (pH >10) may hydrolyze the pyrrolidine ester .

Q. What strategies resolve contradictions in reported hazard classifications for structurally similar compounds?

- Methodological Answer : Discrepancies in SDS (e.g., vs. 9) arise from varying test protocols. To address this, consult the Globally Harmonized System (GHS) criteria: acute oral toxicity (LD₅₀ in rats) and skin corrosion thresholds. Independent testing via OECD Guideline 430 (skin irritation) or 403 (inhalation toxicity) is recommended .

Q. Can computational modeling predict interactions between the pyrazole-piperazine moiety and biological targets?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09) and molecular docking (AutoDock Vina) are effective. used DFT to analyze electron density maps of pyrazole derivatives, identifying H-bonding sites (e.g., carboxylic acid with Arg residues) and hydrophobic interactions (phenyl groups) . MD simulations (AMBER) can further assess binding stability over 100-ns trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.